Ampicillin sodium and sulbactam sodium are two important pharmaceutical compounds used primarily in the treatment of bacterial infections. Ampicillin sodium is a semisynthetic penicillin antibiotic derived from 6-aminopenicillanic acid, while sulbactam sodium acts as a beta-lactamase inhibitor, enhancing the efficacy of ampicillin against resistant bacterial strains. The combination of these two compounds is marketed under various brand names, including UNASYN.
Ampicillin sodium is synthesized from penicillin, while sulbactam sodium is derived from the penicillin nucleus. Both compounds are utilized in clinical settings to combat infections caused by susceptible bacteria.
The synthesis of ampicillin sodium involves several steps:
For sulbactam sodium, the synthesis includes:
The synthesis processes are sensitive to temperature and reactant concentrations, which affect the final yield and purity of the compounds. The methods ensure high content and low degradation products during production.
Both compounds exhibit distinct structural features that contribute to their pharmacological properties.
Ampicillin sodium reacts with various bacterial enzymes, particularly beta-lactamases, which can hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. Sulbactam sodium inhibits these enzymes, thereby protecting ampicillin from degradation and restoring its antibacterial activity .
The inhibition mechanism involves irreversible binding of sulbactam to the active site of beta-lactamases, preventing them from hydrolyzing ampicillin effectively.
The mechanism of action for ampicillin involves:
Sulbactam enhances this process by inhibiting beta-lactamases that would otherwise degrade ampicillin, allowing for effective treatment against resistant strains .
Studies show that sulbactam can restore activity against various beta-lactamase producing bacteria when used in combination with ampicillin.
Pharmacokinetic studies indicate that both drugs have similar half-lives (approximately one hour) and are primarily excreted unchanged in urine .
Ampicillin sodium and sulbactam sodium are used extensively in clinical settings for:
This combination has been vital in treating various infections including respiratory tract infections, urinary tract infections, and skin infections due to its broad-spectrum activity enhanced by sulbactam's protective role against antibiotic resistance mechanisms.
Ampicillin sodium, chemically designated as monosodium (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (C₁₆H₁₈N₃NaO₄S), maintains the fundamental penicillin β-lactam structure but incorporates an ionizable sodium cation and an amino group (-NH₂) on the alpha-carbon of the acyl side chain (R-group). This aminopenicillin modification significantly enhances its spectrum against Gram-negative bacteria compared to natural penicillins by facilitating penetration through porin channels in the outer membrane [4] [7].
Sulbactam sodium, chemically described as sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide (C₈H₁₀NNaO₅S), is a penicillanic acid sulfone derivative. Its structural uniqueness lies in the sulfone group (-SO₂-) replacing the sulfur atom in the thiazolidine ring, which is critical for its β-lactamase inhibitory activity. The configuration preserves the reactive β-lactam carbonyl but lacks significant antibacterial activity against most bacteria (except Neisseria, Acinetobacter) [4] [5] [7].
Table 1: Molecular Characteristics of Ampicillin Sodium and Sulbactam Sodium
Property | Ampicillin Sodium | Sulbactam Sodium |
---|---|---|
Molecular Formula | C₁₆H₁₈N₃NaO₄S | C₈H₁₀NNaO₅S |
Molecular Weight | 371.39 g/mol | 255.22 g/mol |
Core Structure | 6-Aminopenicillanic acid derivative | Penicillanic acid sulfone |
Key Functional Groups | β-lactam ring, Ionized carboxylate, Phenylglycine side chain with amino group | β-lactam ring, Sulfone group, Ionized carboxylate |
Sodium Content | ~115 mg (5 mEq) per 1g ampicillin | ~230 mg (10 mEq) per 3g total combination |
The 2:1 fixed ratio (ampicillin:sulbactam) in commercial formulations (e.g., Unasyn®) optimizes pharmacokinetic and pharmacodynamic synergy. This ratio ensures simultaneous tissue distribution and maintains concentrations exceeding the minimum inhibitory concentrations (MICs) for common pathogens. Sulbactam acts as a "suicide inhibitor," forming a stable acyl-enzyme complex with serine-active sites of Ambler Class A (TEM, SHV, CTX-M), Class C (AmpC), and some Class D (OXA) β-lactamases. This irreversible binding prevents hydrolysis of ampicillin’s β-lactam ring, allowing ampicillin to reach its PBP targets unimpeded. Biochemical studies demonstrate sulbactam’s lower 50% inhibitory concentration (IC₅₀) against plasmid-mediated β-lactamases compared to chromosomal enzymes, explaining its efficacy in community-acquired infections [3] [5] [8].
Ampicillin exerts bactericidal effects by competitively inhibiting transpeptidase and carboxypeptidase activities of membrane-bound PBPs. Its high affinity for PBP1B (involved in peptidoglycan chain elongation) and PBP3 (essential for septation) in Enterobacteriaceae disrupts the final stages of peptidoglycan cross-linking. This action creates structurally deficient cell walls incapable of withstanding osmotic pressure, leading to cell lysis. Ampicillin’s enhanced Gram-negative penetration, due to its zwitterionic properties from the alpha-amino group, allows effective targeting of PBPs in bacteria like Escherichia coli and Haemophilus influenzae. However, intrinsic resistance occurs in organisms with low-affinity PBPs (e.g., Enterococcus faecium) or impermeable outer membranes (e.g., Pseudomonas aeruginosa) [1] [2] [6].
Sulbactam employs a "molecular decoy" strategy: its β-lactam ring undergoes nucleophilic attack by serine residues in the β-lactamase active site, forming a hydrolytically stable acyl-enzyme complex. This process involves ring opening and tautomerization to a catalytically inactive enamine derivative, permanently incapacitating the enzyme. Sulbactam exhibits potent inhibition against plasmid-encoded TEM-1 (prevalent in H. influenzae and E. coli) and SHV-1 enzymes (common in Klebsiella spp.), with inhibition constants (Kᵢ) in the nanomolar range. However, it shows limited activity against metallo-β-lactamases (MBLs, Class B) and many extended-spectrum β-lactamases (ESBLs) with complex active sites. Crucially, sulbactam itself demonstrates intrinsic antibacterial activity against Acinetobacter baumannii by binding to PBPs 1 and 3, an effect independent of its β-lactamase inhibition [3] [5] [10].
Table 2: Antimicrobial Spectrum Enabled by the Ampicillin-Sulbactam Combination
Susceptible Bacteria | Resistance Mechanism Overcome | Key Therapeutic Applications |
---|---|---|
Gram-positive: | ||
Staphylococcus aureus (MSSA) | Plasmid-mediated β-lactamases (TEM) | Skin/soft tissue infections |
Streptococcus pyogenes | None (inherently susceptible) | Pharyngitis, cellulitis |
Gram-negative: | ||
Haemophilus influenzae | TEM-1 β-lactamase | Community-acquired pneumonia |
Escherichia coli | SHV-1, TEM-1 β-lactamases | Intra-abdominal infections, UTIs |
Klebsiella pneumoniae | SHV-1, KPC (variable) | Hospital-acquired pneumonia |
Acinetobacter baumannii | OXA-type carbapenemases + direct PBP binding | Multidrug-resistant infections |
Anaerobes: | ||
Bacteroides fragilis | Cephalosporinases (Class A/C) | Peritonitis, abscesses |
Following a 15-minute intravenous infusion of 3g (2g ampicillin + 1g sulbactam), peak serum concentrations (Cₘₐₓ) average 109–150 μg/mL for ampicillin and 48–88 μg/mL for sulbactam. Both drugs exhibit linear pharmacokinetics and similar volumes of distribution (Vd): 14.2–15.1 L for ampicillin and 12.2–16.3 L for sulbactam, indicating extensive distribution into extracellular fluids. Protein binding is moderate (28% for ampicillin, 38% for sulbactam), facilitating tissue penetration. Notably, tissue-to-serum concentration ratios vary significantly: peritoneal fluid (60%), myometrium (64%), blister fluid (20–40%), sputum (12–14%), and cerebrospinal fluid (11–14%, increasing to 20–30% with meningeal inflammation). This distribution underpins efficacy in intra-abdominal, gynecologic, and skin infections, but necessitates higher doses for CNS infections [1] [3] [6].
Both components undergo predominant renal elimination via glomerular filtration and tubular secretion, with 75–85% excreted unchanged in urine within 8 hours in healthy subjects. The elimination half-life (t₁/₂) is approximately 1 hour with normal renal function. However, renal impairment profoundly alters pharmacokinetics:
Table 3: Pharmacokinetic Parameters of Ampicillin and Sulbactam in Renal Impairment
Renal Function | Creatinine Clearance (mL/min) | Half-life (hours) | Recommended Dosing Adjustment |
---|---|---|---|
Normal | >50 | 1.0–1.5 | 1.5–3g every 6 hours |
Mild Impairment | 30–50 | ~5.0 | 1.5–3g every 8–12 hours |
Moderate Impairment | 15–29 | 5–10 | 1.5–3g every 12 hours |
Severe Impairment/Anuria | <15 | 14–20 | 1.5–3g every 24 hours |
Hemodialysis (Interventional) | N/A | On-dialysis: 2.8–3.5 Off-dialysis: 17–20 | 2g/1g post-dialysis + supplemental dose during prolonged sessions |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7